N-(2-oxooxolan-3-yl)tridecanamide

Description

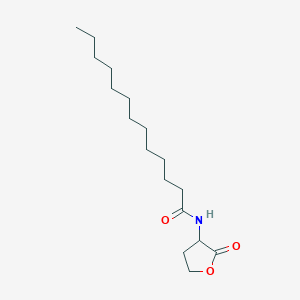

N-(2-oxooxolan-3-yl)tridecanamide is a member of the N-acyl homoserine lactone (AHL) family, a class of compounds critical in bacterial quorum sensing (QS). These molecules act as signaling agents, enabling bacteria to regulate gene expression in response to population density. Structurally, it consists of a tridecanoyl (C13) chain linked to a homoserine lactone (HSL) ring via an amide bond. The compound’s molecular formula is C₁₆H₂₉NO₃ (exact mass: 283.21 g/mol) and is characterized by its unmodified acyl chain, distinguishing it from analogs with functional groups like 3-oxo or hydroxyl substituents .

Properties

IUPAC Name |

N-(2-oxooxolan-3-yl)tridecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)18-15-13-14-21-17(15)20/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHZLNSEWMAGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469635 | |

| Record name | N-(2-Oxooxolan-3-yl)tridecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878627-21-5 | |

| Record name | N-(2-Oxooxolan-3-yl)tridecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The Schotten-Baumann reaction is a cornerstone for synthesizing N-acylated homoserine lactones. This method involves the acylation of (S)-α-amino-γ-butyrolactone hydrochloride with tridecanoyl chloride under biphasic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of the lactone attacks the electrophilic carbonyl carbon of the acid chloride.

Stepwise Procedure

-

Substrate Preparation : (S)-α-Amino-γ-butyrolactone hydrochloride (1.0 equiv) is dissolved in a 1:1 mixture of dichloromethane and aqueous sodium carbonate (10% w/v).

-

Acylation : Tridecanoyl chloride (1.2 equiv) is added dropwise at 0–5°C to minimize side reactions.

-

Stirring and Workup : The mixture is stirred for 12 hours at room temperature, followed by separation of the organic layer. The product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Yield and Purity

-

Yield : 86–92%

Meldrum’s Acid-Mediated One-Pot Synthesis

Mechanistic Rationale

This method leverages Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to generate a reactive β-ketoacyl intermediate. The acid chloride of tridecanoic acid reacts with Meldrum’s acid to form a stable adduct, which subsequently undergoes aminolysis with the homoserine lactone.

Synthetic Protocol

-

Adduct Formation : Tridecanoyl chloride (1.0 equiv) and Meldrum’s acid (1.1 equiv) are combined in anhydrous dichloromethane with pyridine (1.5 equiv) as a base. The mixture is stirred for 2 hours at 25°C.

-

Solvent Removal : The solvent is evaporated under reduced pressure to isolate the β-ketoacyl-Meldrum’s acid adduct.

-

Aminolysis : The adduct is reacted with (S)-α-amino-γ-butyrolactone hydrobromide (1.0 equiv) in acetonitrile with trifluoroacetic acid (5 mol%) at 45°C for 6 hours.

-

Purification : Column chromatography (hexane:acetone, 3:1) yields the final product.

Performance Metrics

-

Yield : 78–85%

-

Advantage : Reduced racemization risk due to milder conditions compared to traditional acylation.

Enzymatic Synthesis Using Acyltransferases

Biocatalytic Approach

Recent advances utilize RhlI acyltransferase from Pseudomonas aeruginosa to catalyze the conjugation of tridecanoyl-ACP (acyl carrier protein) to S-adenosylmethionine (SAM). The enzyme facilitates amide bond formation under physiological conditions.

Procedure Highlights

-

Enzyme Preparation : Recombinant RhlI is expressed in E. coli BL21(DE3) and purified via nickel-affinity chromatography.

-

Reaction Setup : Tridecanoyl-ACP (0.5 mM), SAM (1.0 mM), and RhlI (2.0 μM) are incubated in Tris-HCl buffer (pH 7.5) at 37°C for 4 hours.

-

Product Isolation : The reaction is quenched with acetic acid, and the product is extracted using ethyl acetate.

Efficiency and Limitations

-

Yield : 60–65% (lower than chemical methods due to substrate specificity).

-

Challenge : Requires specialized substrates (acyl-ACP), limiting scalability.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Schotten-Baumann | 86–92 | >99 | >95 | High yield, simplicity |

| Meldrum’s Acid One-Pot | 78–85 | 95–98 | >93 | Reduced racemization |

| Enzymatic (RhlI) | 60–65 | >99 | >90 | Stereoselective, green chemistry |

Optimization Strategies and Challenges

Racemization Mitigation

Solvent and Base Selection

Scalability Considerations

-

Meldrum’s Acid Method : Suitable for gram-scale synthesis but requires strict anhydrous conditions.

-

Enzymatic Routes : Limited by the cost of acyl-ACP substrates but advantageous for producing enantiopure batches.

Analytical Validation

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

N-(2-oxooxolan-3-yl)tridecanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-oxooxolan-3-yl)tridecanamide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-oxooxolan-3-yl)tridecanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. The oxolane ring and the amide group play crucial roles in the binding interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected AHLs

Impact of Acyl Chain Length

- Shorter Chains (C4–C10): Compounds like N-(2-oxooxolan-3-yl)butanamide (C4) exhibit higher solubility and faster diffusion but lower receptor affinity due to reduced hydrophobic interactions. For example, citrate (C6) showed weaker binding (-5.02 kcal/mol) to SmaR compared to C12 HLC (-6.95 kcal/mol) .

- Longer Chains (C12–C18): Tridecanamide (C13) and dodecanamide (C12) display stronger receptor interactions via hydrophobic pockets. The LasR receptor binds 3-oxo-C12-HSL with high specificity, while C14 analogs with hydroxy groups may exhibit altered binding kinetics .

Substituent Effects

- 3-Oxo Groups: Enhance receptor binding through hydrogen bonding. For instance, 3-oxo-C10-HSL forms stable interactions with LasR residues (Tyr56, Trp60) critical for QS activation .

- Hydroxy Groups: Introduce polar interactions but may reduce membrane permeability. 3-hydroxy-C14-HSL showed reduced efficacy in P. aeruginosa QS inhibition compared to 3-oxo analogs .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | This compound | N-(2-oxooxolan-3-yl)decanamide | 3-oxo-C10-HSL |

|---|---|---|---|

| Molecular Weight (g/mol) | 283.21 | 255.35 | 269.33 |

| Density (g/cm³) | 0.874 | 0.89 (estimated) | 0.91 (estimated) |

| Solubility | Insoluble in water; soluble in organic solvents | Similar | Chloroform: 50 mg/mL |

| Storage Conditions | 2–8°C | -20°C | -20°C |

| Safety Profile | H413 (aquatic toxicity) | Not classified | Acute toxicity (H302) |

Biological Activity

N-(2-oxooxolan-3-yl)tridecanamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an oxolane ring and a tridecanamide chain, contributing to its distinct chemical properties. The compound's structure allows it to interact with biological molecules effectively, facilitating various biochemical reactions.

Chemical Formula

- Molecular Formula : C₁₅H₂₉NO₂

- CAS Number : 878627-21-5

The primary mechanism of action for this compound involves its ability to inhibit certain enzymes by binding to their active sites. This enzyme inhibition can modulate various biochemical pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes, which may be beneficial in treating diseases where these enzymes play a crucial role. The binding affinity of the compound for these enzymes suggests its potential as a therapeutic agent .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound. In particular, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, conditioned media from bacteria isolated from crocodile gut containing this compound exhibited potent antibacterial properties against multiple drug-resistant pathogens .

Table 1: Antibacterial Activity of this compound

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Klebsiella pneumoniae | Moderate |

| Salmonella enterica | Effective |

Case Studies

- Antimicrobial Effects : In a study analyzing the conditioned media from Pseudomonas aeruginosa and Aeromonas dhakensis, it was found that this compound contributed to significant antibacterial activity against various pathogens, suggesting its potential use in developing new antibiotics .

- Enzyme Inhibition in Cancer Research : Research focused on the compound's ability to inhibit enzymes involved in cancer progression showed promising results, indicating that it could serve as a lead compound for further drug development aimed at cancer treatment .

Industrial Applications

Beyond its biological activities, this compound is also being explored for industrial applications. Its unique chemical properties make it suitable for use as a building block in organic synthesis and as a reagent in various chemical reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.